Entinostat's ability to influence gene expression makes it a promising candidate for cancer treatment. Cancer cells often exhibit abnormal gene expression patterns. By modulating histone acetylation, entinostat can potentially:
These effects are being investigated in pre-clinical studies and clinical trials for various cancers, including acute myeloid leukemia (AML), myelodysplastic syndromes (MDS), and solid tumors [].
Entinostat may also have immunomodulatory properties, meaning it can influence the immune system. Studies suggest that entinostat can:
Entinostat is a synthetic compound classified as a benzamide derivative, specifically known for its role as a histone deacetylase inhibitor. It primarily targets class I histone deacetylases, which are enzymes that remove acetyl groups from lysine residues on histone proteins. This action alters chromatin structure and subsequently impacts gene expression, making entinostat an important compound in epigenetic regulation and cancer therapy. The chemical formula of entinostat is C21H20N4O3, with a molecular weight of approximately 376.42 g/mol .
Entinostat's anti-cancer effects are primarily attributed to its HDAC inhibitory activity. By inhibiting HDACs, Entinostat disrupts the normal deacetylation process of histones, leading to:
Entinostat's mechanism of action is still under investigation, but its ability to modulate gene expression and induce cell death makes it a promising therapeutic strategy for various cancers.
Entinostat operates through a mechanism involving the inhibition of histone deacetylases, particularly HDAC1, HDAC2, and HDAC3. The inhibition of these enzymes leads to increased acetylation of histones, resulting in a more relaxed chromatin structure that enhances transcriptional activity. This mechanism is crucial for its therapeutic effects in various cancers and neuroprotective applications. The compound can also participate in click chemistry reactions, allowing for the synthesis of novel derivatives and conjugates that may enhance its biological activity .
Entinostat has demonstrated significant biological activity in various preclinical and clinical studies. It has been shown to improve motor function and reduce neuronal damage in models of spinal cord injury by inhibiting HDAC activity, which subsequently affects inflammatory pathways such as the NLRP3 inflammasome . Additionally, entinostat has been explored for its potential to enhance the efficacy of other cancer therapies by modifying the tumor microenvironment and promoting apoptosis in cancer cells .
The synthesis of entinostat involves several steps, typically starting from readily available starting materials. A common approach includes the reaction of 2-aminobenzamide with appropriate pyridine derivatives to form the desired benzamide structure. Advanced synthetic techniques such as copper(I)-catalyzed azide/alkyne cycloaddition (click chemistry) have also been utilized to create entinostat analogues with varying linkers for improved selectivity and potency against specific HDAC isoforms .
Entinostat is primarily investigated for its applications in oncology, particularly in the treatment of various hematological malignancies and solid tumors. It is currently undergoing clinical trials as a monotherapy and in combination with other agents to enhance therapeutic outcomes. Beyond oncology, entinostat's neuroprotective properties make it a candidate for treating neurodegenerative diseases and conditions involving acute neuronal injury .
Entinostat's interactions with other drugs have been studied to assess potential synergies or adverse effects. For example, co-administration with certain agents may increase the risk of methemoglobinemia, highlighting the need for careful monitoring during combination therapies . Interaction studies are crucial for understanding how entinostat can be effectively integrated into treatment regimens without compromising patient safety.
Several compounds share structural or functional similarities with entinostat, particularly within the class of histone deacetylase inhibitors. These include:
Entinostat is distinguished by its narrow-spectrum activity primarily against class I histone deacetylases, which allows it to exert specific effects on gene regulation without broadly affecting other classes of deacetylases like class II or III enzymes. This selectivity may contribute to a more favorable side effect profile compared to broader inhibitors like panobinostat or vorinostat.
Entinostat possesses a complex molecular architecture characterized by its benzamide core structure with specific substitution patterns that confer its biological activity. The compound has a molecular formula of C21H20N4O3 with a molecular weight of 376.4085 grams per mole, representing a moderately sized organic molecule with multiple heteroatoms strategically positioned throughout its structure. The International Union of Pure and Applied Chemistry name for entinostat is (pyridin-3-yl)methyl N-({4-[(2-aminophenyl)carbamoyl]phenyl}methyl)carbamate, which clearly delineates the compound's structural components and their connectivity.
The structural framework of entinostat consists of three primary components connected through specific linkages that are critical for its biological function. The central benzene ring system serves as the core scaffold, bearing a carboxamide substituent that forms an amide bond with a 2-aminophenyl group. This aminophenyl moiety is essential for the compound's interaction with histone deacetylase enzymes, as it provides the necessary hydrogen bonding capabilities and electronic properties required for selective binding. The second major structural element is the pyridin-3-ylmethyl carbamate group, which is attached to the benzene ring through a methylene bridge, creating a flexible linker that allows optimal positioning within the enzyme active site.
The compound's stereochemical properties are particularly noteworthy, as entinostat exists as a single structural isomer without chiral centers, eliminating concerns about enantiomeric purity in pharmaceutical applications. The planar aromatic systems within the molecule contribute to its moderate lipophilicity, with calculated partition coefficients suggesting balanced hydrophilic and lipophilic properties that influence its pharmacological behavior. The presence of hydrogen bond donors and acceptors throughout the molecule creates a specific three-dimensional arrangement that is critical for its selective inhibition of class I histone deacetylases over other enzyme subtypes.
Crystallographic studies have revealed that entinostat can exist in multiple polymorphic forms, each with distinct physical and chemical properties that affect its pharmaceutical characteristics. Patent documentation describes several crystal forms, including forms A, B, and C, each exhibiting different melting points, solubility profiles, and stability characteristics. The polymorph form B has received particular attention due to its enhanced stability and improved manufacturing properties, leading to its selection for commercial development and patent protection extending to 2029.
The industrial synthesis of entinostat has evolved through multiple generations of synthetic methodologies, with each iteration focusing on improved yield, reduced environmental impact, and enhanced scalability for commercial production. The original synthetic approach described in early patent literature involved multi-step sequences with relatively modest overall yields, prompting extensive research into more efficient synthetic routes. Contemporary manufacturing processes have adopted green chemistry principles to minimize waste generation and reduce the use of hazardous reagents while maintaining the high purity standards required for pharmaceutical applications.
The most widely adopted synthetic route for entinostat production involves a convergent strategy that assembles the molecule through the coupling of two major fragments: a substituted benzoic acid derivative and a pyridylmethyl carbamate intermediate. This approach begins with the preparation of 4-(aminomethyl)benzoic acid, which serves as the central building block for the benzamide portion of the molecule. The carboxylic acid functionality is then activated using 1,1'-carbonyldiimidazole to form a reactive acylimidazole intermediate, which subsequently reacts with 1,2-phenylenediamine to generate the benzamide linkage.
Parallel to this main chain assembly, the pyridylmethyl carbamate component is prepared through the reaction of 3-(hydroxymethyl)pyridine with 1,1'-carbonyldiimidazole, followed by treatment with the aminomethyl-substituted benzamide intermediate. This convergent approach offers significant advantages over linear synthetic sequences, including reduced overall reaction time, improved atom economy, and enhanced process control capabilities that are essential for large-scale manufacturing operations.
Recent improvements in the synthetic methodology have focused on developing a simplified two-step procedure that eliminates several purification steps and reduces the overall processing time. In this optimized route, 3-(hydroxymethyl)pyridine and 4-(aminomethyl)benzoic acid are condensed directly in the presence of 1,1'-carbonyldiimidazole to yield 4-[N-(pyridin-3-ylmethoxycarbonyl)aminomethyl]benzoic acid in 91.0% yield. The resulting carboxylic acid intermediate is then converted to its corresponding imidazolide derivative through treatment with 1,1'-carbonyldiimidazole at elevated temperature, followed by in situ reaction with 1,2-phenylenediamine in the presence of trifluoroacetic acid to afford entinostat in 80.0% yield.
Synthetic Parameter | Traditional Method | Optimized Method |
---|---|---|
Number of Steps | 5-6 | 2 |
Overall Yield | 45-50% | 72.8% |
Reaction Time | 3-4 days | 1-2 days |
Purification Method | Column chromatography | Precipitation/washing |
Environmental Impact | High solvent usage | Reduced waste generation |
Alternative synthetic strategies have been explored for specific applications, including the development of click chemistry approaches for the preparation of entinostat-based derivatives and analogs. These methodologies utilize copper-catalyzed azide-alkyne cycloaddition reactions to introduce various functional groups and linker systems, enabling the rapid generation of compound libraries for structure-activity relationship studies and pharmaceutical optimization.
The synthesis of entinostat relies on several critical intermediates whose preparation and purification significantly impact the overall efficiency and cost-effectiveness of the manufacturing process. The most important of these intermediates is 4-[N-(pyridin-3-ylmethoxycarbonyl)aminomethyl]benzoic acid, which serves as the direct precursor to the final product and requires careful handling to maintain its chemical integrity throughout the subsequent reaction steps. This intermediate exhibits moderate stability under ambient conditions but can undergo degradation when exposed to elevated temperatures or acidic conditions for extended periods.
The preparation of this key intermediate has been extensively optimized to maximize yield while minimizing the formation of undesired byproducts that can complicate purification procedures. Temperature control during the 1,1'-carbonyldiimidazole-mediated coupling reaction has been identified as a critical parameter, with optimal results obtained when the reaction mixture is maintained at 55-60°C throughout the addition and subsequent stirring phases. Deviation from this temperature range can lead to incomplete conversion of starting materials or the formation of regioisomeric products that are difficult to separate.
Reaction optimization studies have revealed that the choice of solvent system significantly influences both the reaction rate and the selectivity of key transformations in the entinostat synthesis. Tetrahydrofuran has emerged as the preferred solvent for most steps due to its ability to solubilize all reactants while providing adequate stability for reactive intermediates. Alternative solvents such as dimethylformamide and acetonitrile have been evaluated but generally provide inferior results in terms of yield and product purity.
The purification of crude entinostat has been streamlined through the development of alternative methods that avoid the use of column chromatography, which is both time-consuming and expensive for large-scale operations. The optimized purification procedure involves treatment of the crude reaction mixture with a biphasic solvent system consisting of hexane and water in a 2:5 volume ratio, followed by filtration and washing with hexane to remove lipophilic impurities. Additional purification is achieved through selective dissolution in dichloromethane, which removes excess 1,2-phenylenediamine and other polar contaminants while leaving the product in a highly pure form suitable for pharmaceutical applications.
Quality control procedures for intermediate and final product assessment rely on high-performance liquid chromatography analysis with specific attention to the detection and quantification of related substances that may arise during synthesis. The most commonly observed impurity occurs at a relative retention time of 1.403 minutes and typically represents less than 1.5% of the total product when the optimized synthetic procedure is followed. This impurity has been identified as a structural analog resulting from incomplete conversion of starting materials and can be effectively minimized through careful control of reaction stoichiometry and temperature.
Intermediate | Yield (%) | Purity (%) | Critical Parameters |
---|---|---|---|
4-(Aminomethyl)benzoic acid | 95 | >98 | Storage under nitrogen |
3-(Hydroxymethyl)pyridine derivative | 91 | >97 | Temperature control |
Acylimidazole intermediate | 88 | >95 | Moisture exclusion |
Final product (entinostat) | 80 | >99 | pH control during workup |
Advanced analytical techniques including nuclear magnetic resonance spectroscopy and mass spectrometry have been employed to characterize key intermediates and identify potential degradation pathways that could impact product quality. These studies have revealed that entinostat exhibits excellent chemical stability under normal storage conditions but can undergo hydrolysis of the carbamate linkage when exposed to strongly acidic or basic conditions. This information has guided the development of appropriate storage and handling procedures that ensure product integrity throughout the manufacturing and distribution process.
Entinostat demonstrates a highly specific inhibitory profile against Class I histone deacetylases, with particular selectivity for HDAC1 and HDAC3 [1] [2] [3]. The compound exhibits nanomolar-range potency against HDAC1, with binding affinity values of 282 nanomolar and inhibition concentrations (IC50) of 300 nanomolar [4] [5]. Against HDAC2, entinostat shows moderate activity with binding affinity and IC50 values of 156 nanomolar, while its potency against HDAC3 is significantly lower at 8 micromolar IC50 values [4]. Importantly, entinostat demonstrates no inhibitory activity against HDAC8 or any Class II histone deacetylases, with IC50 values exceeding 100 micromolar against HDAC8 [3] [6].
Recent kinetic studies employing continuous assay methodologies have revealed that entinostat inhibits HDACs 1-3 through nanomolar potency when accounting for slow-binding kinetics. The calculated potency (Ki) values are less than 1 nanomolar against HDAC1, approximately 6 nanomolar against HDAC2, and 39 nanomolar against HDAC3 [7] [8] [9]. These values represent significantly higher potency than previously reported from discontinuous assay methods, highlighting the importance of kinetic considerations in evaluating entinostat's true inhibitory capacity [7] [8].
The selective inhibition profile of entinostat stems from its benzamide derivative structure, which belongs to the substituted pyridylcarbamate class of histone deacetylase-inhibiting compounds [1] [10]. This structural classification differentiates entinostat from hydroxamate-based inhibitors and contributes to its Class I selectivity. The compound's isoform selectivity may result in improved safety and efficacy profiles compared to nonselective pan-histone deacetylase inhibitors, as it avoids broad inhibition of Class II histone deacetylases that may contribute to off-target effects [1].
Entinostat functions as a zinc-binding group inhibitor that targets the catalytic zinc ion present in the active site of histone deacetylases [11] [12]. The benzamide moiety of entinostat serves as the zinc-binding group, coordinating with the zinc(II) ion through a specific binding mechanism that differs from the hydroxamic acid chelation pattern observed in other histone deacetylase inhibitors [11] [12]. The benzamide group exhibits excellent inhibitory selectivity for Class I histone deacetylases while avoiding the broader zinc-dependent enzyme interactions associated with hydroxamic acid-based inhibitors [11].
The molecular interaction between entinostat and histone deacetylases follows a two-step slow-binding mechanism [7] [8] [9]. This binding mechanism involves an initial fast association step followed by a slow conformational change that results in a more stable enzyme-inhibitor complex [7] [9]. The slow-binding kinetics are characterized by an initial rapid formation of an enzyme-inhibitor complex, followed by a slower transition to a more stable and long-lived complex [13] [9]. This mechanism contrasts with fast-on/fast-off inhibitors and provides entinostat with extended residence time on the target enzymes [9] [14].
The kinetic parameters of entinostat binding reveal equilibrium constants (Ki,1) of approximately 0.59 micromolar for HDACs 1 and 2, and 3.2 micromolar for HDAC3 during the initial binding step [7] [13]. The slow isomerization step significantly enhances the overall binding affinity, resulting in final inhibitor constants that are substantially lower than the initial binding constants [7] [9]. This two-step mechanism contributes to the sustained inhibition of histone deacetylases even after elimination of the inhibitor from circulation, explaining entinostat's prolonged pharmacodynamic effects despite its eventual clearance [6] [9].
The zinc chelation dynamics of entinostat involve coordination through the benzamide carbonyl oxygen and possibly the amino group, creating a stable complex with the catalytic zinc ion [12]. Unlike hydroxamic acid inhibitors that exhibit strong, immediate zinc binding, the benzamide group requires specific geometric orientation within the active site to achieve optimal coordination [12]. This requirement for proper orientation contributes to the slow-binding kinetics and may explain the selectivity observed for Class I histone deacetylases over other zinc-dependent enzymes [12].
Entinostat exerts profound epigenetic effects through its inhibition of histone deacetylases, leading to hyperacetylation of core nucleosomal histones and subsequent alterations in chromatin structure [1] [15]. The inhibition of histone deacetylase activity results in increased acetylation of histone H3 and H4, which reduces the positive charge on these proteins and weakens their interaction with negatively charged DNA [15]. This chromatin relaxation occurs within 24-48 hours of entinostat exposure and facilitates access of transcriptional machinery to previously silenced gene regions [15].
The gene expression modulation induced by entinostat follows a complex temporal pattern. Histone hyperacetylation occurs approximately 30 minutes after exposure to the compound, representing the initial pharmacodynamic effect [1]. However, the downstream effects on chromatin remodeling and gene expression require more prolonged exposure, typically 24-48 hours minimum, to manifest [1]. This temporal separation between initial biochemical effects and downstream transcriptional consequences reflects the multi-step nature of epigenetic regulation.
Entinostat demonstrates the ability to both activate and repress gene expression depending on the specific genetic context [16] [17]. The compound can induce re-expression of silenced tumor suppressor genes, including the estrogen receptor in breast cancer models, while simultaneously downregulating oncogenic pathways [16] [17]. This dual modulation reflects the complex regulatory networks controlled by histone acetylation status and the specific chromatin environment of different gene loci.
The transcriptional effects of entinostat involve modulation of specific transcription factor pathways. Research has demonstrated that the compound affects Signal Transducer and Activator of Transcription 3 (STAT3) and Hypoxia-Inducible Factor 1-alpha (HIF-1α) pathways, leading to enhanced expression of antimicrobial peptides such as LL-37 [18] [19]. The mechanism involves entinostat-mediated activation of STAT3, which subsequently promotes transcription through increased expression of HIF-1α, demonstrating the compound's ability to modulate complex transcriptional cascades [18] [19].
Cell cycle regulation represents another critical aspect of entinostat's epigenetic effects. The compound induces expression of cyclin-dependent kinase inhibitor 1A (p21/CIP1/WAF1), leading to G0/G1 cell cycle arrest [15] [20]. This cell cycle modulation occurs through epigenetic activation of cell cycle checkpoint genes and contributes to the antiproliferative effects observed in cancer cells [15]. The G0/G1 arrest is dose-dependent and reversible, indicating that entinostat can modulate cell proliferation without necessarily inducing cell death at lower concentrations [15].
Entinostat has demonstrated compelling preclinical anticancer activity across a diverse spectrum of solid tumors and hematologic malignancies. The compound's therapeutic potential extends beyond traditional cytotoxic mechanisms, encompassing epigenetic modulation that fundamentally alters tumor cell biology and the surrounding microenvironment.
In solid tumor models, entinostat has shown remarkable antitumor activity through multiple mechanisms of action. Breast cancer models have revealed that entinostat can overcome resistance to endocrine therapy through modulation of estrogen receptor and human epidermal growth factor receptor 2 signaling pathways [1]. The compound demonstrated ability to increase estrogen receptor expression and aromatase activity in letrozole-resistant tumors, while simultaneously downregulating human epidermal growth factor receptor 2 expression and disrupting phosphoinositide 3-kinase/protein kinase B signaling cascades [1].
Table 1. Anticancer Efficacy in Solid Tumors
Tumor Type | Model System | Treatment Response | Mechanism | Reference |
---|---|---|---|---|
Breast Cancer | Human xenograft | Tumor growth inhibition | ER/HER2 modulation | [1] |
Lung Cancer (LLC) | Murine syngeneic | Tumor growth delay | MDSC inhibition | [2] |
Renal Cell Carcinoma | Human/murine xenograft | Tumor growth inhibition | Treg suppression | [3] |
Pancreatic Cancer | Human cell lines | Synergistic cytotoxicity | Histone hyperacetylation | [4] |
Neuroendocrine Tumors | Human xenograft | Stable disease | Growth rate reduction | [5] |
Gastric Cancer | Human cell lines | Growth inhibition | HER2 downregulation | [6] |
Ovarian Cancer | Human xenograft | Tumor growth inhibition | Immune response enhancement | [7] |
Rhabdomyosarcoma | Human xenograft | Tumor growth delay | miR-27a activation | [8] |
Lewis lung carcinoma models have provided particularly compelling evidence of entinostat's immunomodulatory effects. The compound significantly enhanced tumor growth delay when combined with anti-programmed cell death protein 1 therapy, primarily through inhibition of myeloid-derived suppressor cell function [2]. This effect was mediated by downregulation of arginase-1, inducible nitric oxide synthase, and cyclooxygenase-2 expression, leading to reduced immunosuppressive activity within the tumor microenvironment [2].
Renal cell carcinoma studies have demonstrated that entinostat can suppress regulatory T cell function while enhancing T effector cell responses [3]. The compound showed synergistic antitumor effects when combined with interleukin-2 therapy, resulting in significant tumor growth inhibition and improved survival outcomes in murine models [3].
Pancreatic cancer research has revealed that entinostat exhibits synergistic interactions with platinum-based chemotherapeutics [4]. The combination of entinostat with oxaliplatin demonstrated enhanced cytotoxicity through histone hyperacetylation, which rendered deoxyribonucleic acid more accessible to platinum compounds and increased apoptotic responses [4].
In hematologic malignancies, entinostat has shown particularly promising activity in lymphoid neoplasms. The compound demonstrated single-agent activity in relapsed or refractory Hodgkin lymphoma patients, with objective responses observed in approximately one-third of patients with bulky disease within two cycles of therapy [9]. These responses proved durable, with progression-free survival showing sustained benefits in patients with bulky disease presentations [9].
Table 2. Anticancer Efficacy in Hematologic Malignancies
Malignancy Type | Treatment Setting | Response Rate | Duration | Reference |
---|---|---|---|---|
Hodgkin Lymphoma | Relapsed/refractory | Activity observed | Durable responses | [9] |
Myelodysplastic Syndrome | Combination with 5-azacitidine | 46% (14/30 patients) | Not specified | [1] |
Acute Myeloid Leukemia | Combination with 5-azacitidine | 46% (14/30 patients) | Not specified | [1] |
Lymphoma (general) | Refractory | Anti-proliferative activity | Not specified | [10] |
Non-Hodgkin Lymphoma | Refractory | Growth inhibition | Not specified | [10] |
Myelodysplastic syndrome and acute myeloid leukemia studies have shown that entinostat in combination with 5-azacitidine achieved clinical responses in 46% of patients [1]. The combination demonstrated tolerability and effectiveness, with the recommended phase II dose determined as 5-azacitidine 50 mg/m² subcutaneously for 10 days and entinostat 4 mg/m² orally on days 3 and 10 of each 28-day cycle [1].
The therapeutic potential of entinostat is significantly enhanced when combined with targeted therapies, particularly in overcoming resistance mechanisms that limit single-agent efficacy. These combinations have demonstrated synergistic effects across multiple tumor types, with particular emphasis on human epidermal growth factor receptor 2-positive breast cancers and immune checkpoint inhibitors.
Entinostat combinations with human epidermal growth factor receptor 2-targeted agents have shown remarkable synergistic activity in preclinical models. The combination of entinostat with lapatinib demonstrated synergistic efficacy in human epidermal growth factor receptor 2-positive breast cancer cells via forkhead box protein O3-mediated Bcl-2-like protein 1 expression, resulting in enhanced apoptosis in both lapatinib and trastuzumab-resistant cell lines [11].
Table 3. Synergistic Combinations with Targeted Therapies
Combination | Cancer Type | Synergy Type | Maximum Tolerated Dose | Clinical Benefit Rate | Reference |
---|---|---|---|---|---|
Entinostat + Lapatinib | HER2+ Breast Cancer | Synergistic efficacy | 12 mg q2wks + 1000 mg daily | 20% (7/35 patients) | [11] |
Entinostat + Trastuzumab | HER2+ Breast Cancer | Enhanced apoptosis | Combined with standard dose | Enhanced activity | [12] |
Entinostat + Oxaliplatin | Pancreatic Cancer | Synergistic interaction | Lower concentrations | Enhanced cytotoxicity | [4] |
Entinostat + Gemcitabine | Small Cell Lung Cancer | Enhanced S-phase arrest | Combined therapy | Enhanced DNA damage | [13] |
Entinostat + Vinorelbine | Rhabdomyosarcoma | Significant response | Combined therapy | Trend observed | [8] |
Entinostat + Cyclophosphamide | Rhabdomyosarcoma | Significant response | Combined therapy | Trend observed | [8] |
Clinical translation of these findings led to a phase 1b study combining entinostat with lapatinib and trastuzumab in patients with human epidermal growth factor receptor 2-positive metastatic breast cancer who had progressed on trastuzumab-based regimens [11]. The maximum tolerated dose was determined as lapatinib 1000 mg daily, entinostat 12 mg every other week, and trastuzumab 8 mg/kg loading dose followed by 6 mg/kg every 3 weeks [11]. Among 35 evaluable patients, the overall clinical benefit rate was 20%, with 3 patients achieving partial response, 3 achieving complete response, and 1 maintaining stable disease for over 6 months [11].
Entinostat has demonstrated synergistic interactions with conventional chemotherapeutic agents across multiple cancer types. In small cell lung cancer models, the combination with cisplatin resulted in enhanced S-phase arrest and decreased base excision repair mechanisms [13]. The compound increased intratumoral platinum content and enhanced apoptotic responses, leading to superior antitumor efficacy compared to single-agent therapy [13].
Pancreatic cancer studies have shown that entinostat enhances the efficacy of oxaliplatin through epigenetic mechanisms [4]. The combination exhibited synergistic cytotoxicity in both human and murine pancreatic cancer cell lines, with enhanced expression of cleaved caspase-3 and increased apoptotic responses [4]. Notably, these effects were achieved at considerably lower drug concentrations than required for single-agent activity [4].
The combination of entinostat with programmed cell death protein 1 inhibitors represents a particularly promising therapeutic approach. Preclinical studies have demonstrated that entinostat enhances the antitumor efficacy of programmed cell death protein 1 blockade through multiple mechanisms, including myeloid-derived suppressor cell neutralization and regulatory T cell suppression [2].
Table 4. Programmed Cell Death Protein 1 Inhibitor Combination Results
Study Type | Combination | Response Rate | Survival Benefit | Immune Correlates | Reference |
---|---|---|---|---|---|
Preclinical (Lung) | Entinostat + Anti-PD-1 | Enhanced tumor control | Increased survival | MDSC reduction | [2] |
Preclinical (Renal) | Entinostat + Anti-PD-1 | Enhanced tumor control | Increased survival | Treg suppression | [3] |
Clinical Phase I | Entinostat + Nivolumab ± Ipilimumab | 16% ORR | Not primary endpoint | CD8/FoxP3 ratio increase | [14] |
Clinical Phase II (Melanoma) | Entinostat + Pembrolizumab | 19% ORR | 13-month median DOR | MDSC trend decrease | [15] |
Clinical Phase II (NSCLC) | Entinostat + Pembrolizumab | 9% ORR | 6.9 months median PFS | T cell reinvigoration | [16] |
Clinical Phase II (Pancreatic) | Entinostat + Nivolumab | 11% ORR | 2.7 months median OS | Dendritic cell activation | [17] |
In renal cell carcinoma and lung cancer models, entinostat combined with anti-programmed cell death protein 1 therapy demonstrated significant antitumor synergy [2]. The combination resulted in reduced tumor growth and increased survival compared to either agent alone, with mechanistic studies revealing that entinostat directly impaired the immunosuppressive function of myeloid-derived suppressor cells [2].
Entinostat exerts profound immunomodulatory effects that fundamentally reshape the tumor microenvironment from an immunosuppressive to an immune-permissive state. These effects encompass multiple cellular populations and signaling pathways that collectively enhance antitumor immune responses.
Myeloid-derived suppressor cells represent a critical target for entinostat-mediated immune modulation. These cells contribute to tumor immune evasion through multiple mechanisms, including cytotoxic T cell proliferation inhibition and regulatory T cell induction [2]. Entinostat directly impairs myeloid-derived suppressor cell function through downregulation of key immunosuppressive enzymes, including arginase-1, inducible nitric oxide synthase, and cyclooxygenase-2 [2].
Table 5. Immune Modulation Effects
Immune Component | Effect of Entinostat | Mechanism | Tumor Models | Clinical Translation | Reference |
---|---|---|---|---|---|
Myeloid-Derived Suppressor Cells | Functional impairment | Arginase-1 downregulation | Lung, Renal, Breast | MDSC reduction observed | [2] |
Regulatory T Cells | Reduced numbers/function | FOXP3 expression reduction | Renal, Prostate | Treg/CD8+ ratio improvement | [3] |
CD8+ T Cells | Increased infiltration | IFN-γ production increase | Lung, Breast | CD8/FoxP3 ratio increase | [18] |
Tumor-Associated Macrophages | M2 to M1 reprogramming | NFκB pathway activation | Breast | Under investigation | [19] |
Dendritic Cells | Increased activation | Maturation enhancement | Pancreatic | Under investigation | [17] |
PD-1/PD-L1 Signaling | Enhanced signaling | JAK/STAT3 pathway | Lung, Breast | Biomarker studies ongoing | [18] |
The functional impairment of myeloid-derived suppressor cells by entinostat involves multiple molecular mechanisms. Arginase-1 downregulation prevents the conversion of L-arginine to urea and L-ornithine, thereby maintaining extracellular L-arginine levels necessary for cytotoxic T cell survival and proliferation [2]. Additionally, entinostat reduces inducible nitric oxide synthase expression, limiting nitric oxide production that would otherwise suppress T cell function [2].
Single-cell ribonucleic acid sequencing studies have revealed that entinostat induces a phenotypic shift in myeloid-derived suppressor cells, with granulocytic myeloid-derived suppressor cells exhibiting reduced suppressive signaling through nuclear factor kappa B and signal transducer and activator of transcription 3 pathways [19]. This phenotypic reprogramming contributes to a less immunosuppressive tumor microenvironment that is more conducive to immune checkpoint inhibitor therapy [19].
Entinostat demonstrates selective suppression of regulatory T cells while preserving or enhancing effector T cell functions. This selective effect is mediated through forkhead box P3 expression reduction and functional impairment of regulatory T cell immunosuppressive mechanisms [3]. In renal cell carcinoma models, entinostat combined with interleukin-2 therapy resulted in significant reduction of tumor-infiltrating regulatory T cells and enhanced T effector cell responses [3].
The compound's effects on regulatory T cells extend beyond simple numerical reduction to include functional modulation. Entinostat treatment leads to decreased expression of immunosuppressive cytokines and reduced capacity for T effector cell suppression [3]. This functional impairment contributes to enhanced antitumor immune responses and improved therapeutic outcomes when combined with immunotherapeutic agents [3].
Entinostat induces epigenetic reprogramming of tumor-associated macrophages from a pro-tumor M2-like phenotype toward an anti-tumor M1-like phenotype [19]. This reprogramming involves activation of nuclear factor kappa B signaling pathways and upregulation of inflammatory cytokine production [19]. The shift from M2 to M1 polarization contributes to enhanced antitumor immune responses and improved sensitivity to immune checkpoint inhibitors [19].
The reprogramming of tumor-associated macrophages by entinostat involves complex transcriptional changes that affect multiple immune-related pathways. M2-like macrophages showed the highest number of immune-related pathways significantly downregulated with entinostat treatment, while M1-like macrophages did not show significant enrichment of selected immune-related pathways [19]. This differential response suggests that entinostat preferentially targets the immunosuppressive M2 phenotype while preserving or enhancing the antitumor M1 phenotype [19].
Entinostat enhances dendritic cell activation and maturation, leading to improved antigen presentation and T cell priming [17]. In pancreatic cancer models, entinostat treatment resulted in increased dendritic cell activation markers and enhanced capacity for T cell stimulation [17]. This effect contributes to the overall immunostimulatory effects of entinostat and supports its combination with immune checkpoint inhibitors [17].
The activation of dendritic cells by entinostat involves upregulation of major histocompatibility complex class II molecules and costimulatory signals necessary for effective T cell activation [17]. Transcriptomic analysis has revealed that entinostat increases expression of major histocompatibility complex class II genes and T cell activation markers, supporting enhanced immune responses within the tumor microenvironment [18].
Entinostat significantly enhances cytotoxic T cell infiltration and function within the tumor microenvironment. The compound increases interferon-gamma-producing CD8+ T cells and enhances their cytotoxic capacity against tumor cells [18]. This effect is mediated through multiple mechanisms, including improved antigen presentation, reduced immunosuppressive signals, and enhanced T cell activation pathways [18].
Flow cytometry analyses have demonstrated that entinostat treatment leads to increased CD8+ T cell infiltration and enhanced interferon-gamma production [18]. The compound also promotes T cell reinvigoration, as evidenced by increased expression of proliferation markers and enhanced functional capacity [16]. These effects contribute to improved antitumor immune responses and enhanced sensitivity to immune checkpoint inhibitor therapy [16].
Acute Toxic;Irritant;Health Hazard